4-Methoxy-1,3'-bipiperidine dihydrochloride is a chemical compound with the molecular formula . It is characterized as a white solid and is primarily utilized in various chemical and pharmaceutical research applications. This compound features a unique bipiperidine structure, which consists of two piperidine rings connected by a methoxy group, enhancing its chemical reactivity and biological activity. The International Union of Pure and Applied Chemistry name for this compound is 4-methoxy-1-piperidin-4-ylpiperidine; hydrochloride .
The compound is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, where it is classified as a laboratory chemical. It has been assigned the CAS number 930604-26-5, which is crucial for identifying chemical substances in regulatory contexts. The compound falls under the category of organic compounds, specifically amines, due to its nitrogen-containing piperidine structure.
The synthesis of 4-Methoxy-1,3'-bipiperidine dihydrochloride typically involves the reaction of 4-methoxypiperidine with 1,4-dichlorobutane. The reaction conditions are critical for ensuring high yield and purity. Here are the key steps involved in the synthesis:
In industrial settings, production may utilize large-scale batch or continuous processes with optimized conditions to maximize efficiency and minimize by-products.
The molecular structure of 4-Methoxy-1,3'-bipiperidine dihydrochloride can be represented by its various structural formulas:
COC1CCN(CC1)C2CCNCC2.Cl.Cl
This structure indicates the presence of two piperidine rings linked by a methoxy group, which contributes to its unique properties and reactivity .
4-Methoxy-1,3'-bipiperidine dihydrochloride can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific mechanisms of action for 4-Methoxy-1,3'-bipiperidine dihydrochloride in biological systems are not extensively documented, compounds with similar structures often interact with neurotransmitter systems due to their piperidine moieties. They may act as inhibitors or modulators at various receptor sites, potentially influencing neurological pathways.
Understanding the precise mechanism would require further pharmacological studies to elucidate its interactions at the molecular level.
The physical properties of 4-Methoxy-1,3'-bipiperidine dihydrochloride include:
Property | Value |
---|---|
Appearance | White solid |
Purity | ≥95% |
Storage Temperature | Room temperature |
Melting Point | Not specified |
Solubility | Soluble in water |
4-Methoxy-1,3'-bipiperidine dihydrochloride serves several important roles in scientific research:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: